molecular formula C9H13BrN2O2 B13303857 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one

Cat. No.: B13303857
M. Wt: 261.12 g/mol
InChI Key: GKMGWCDBYFGQTF-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one: is a synthetic organic compound with a molecular weight of 26112 g/mol It is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl side chain attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor, followed by the introduction of the amino group and the hydroxybutyl side chain through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl side chain, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the dihydropyridinone ring to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products:

    Oxidation: Formation of 3-Amino-5-bromo-1-(3-oxobutyl)-1,4-dihydropyridin-4-one.

    Reduction: Formation of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4,5,6-tetrahydropyridin-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the amino or bromine groups.

Scientific Research Applications

Chemistry: 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl side chain can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-5-chloro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-fluoro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-iodo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one

Comparison: Compared to its analogs, 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the hydroxybutyl side chain provides a versatile functional group for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(3-hydroxybutyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-4-7(10)9(14)8(11)5-12/h4-6,13H,2-3,11H2,1H3

InChI Key

GKMGWCDBYFGQTF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C(=O)C(=C1)Br)N)O

Origin of Product

United States

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